![molecular formula C9H10ClNO2 B046933 Ethyl 2-amino-5-chlorobenzoate CAS No. 63243-75-4](/img/structure/B46933.png)
Ethyl 2-amino-5-chlorobenzoate
Overview
Description
Ethyl 2-amino-5-chlorobenzoate is a chemical compound with the molecular formula C9H10ClNO2 . It is used in the field of pharmaceuticals as an intermediate .
Synthesis Analysis
The synthesis of Ethyl 2-amino-5-chlorobenzoate can be achieved through various methods. One such method involves the reaction with thionyl chloride at 0 degrees Celsius for 3 hours under reflux conditions .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-chlorobenzoate is almost planar, with an r.m.s. deviation of 0.0410 Å from the plane through the non-hydrogen atoms . The molecule consists of a benzene ring substituted with an ethyl ester, an amino group, and a chlorine atom .Scientific Research Applications
Quorum Sensing Inhibitors
Ethyl 2-amino-5-chlorobenzoate has been used in the synthesis of new quinoline and anthranilic acid derivatives, which have potential as quorum sensing inhibitors . Quorum sensing is a communication system in bacteria that can be targeted to combat bacterial pathogens without the use of antibiotics .
Antibiofilm Agents
Compounds synthesized using Ethyl 2-amino-5-chlorobenzoate have shown promising antibiofilm effects . For instance, compound 15, synthesized using this chemical, displayed a potent antibiofilm effect, reducing biofilm formation by nearly 50% and pre-formed biofilm masses by 25% .
Antivirulence Agents
Ethyl 2-amino-5-chlorobenzoate-derived compounds have also demonstrated significant antivirulence effects . Specifically, compound 23 reduced pyocyanin synthesis, a marker of virulence, by over 70% .
Crystallography
The crystal structure of methyl 2-acetamido-5-chlorbenzoate, a compound related to Ethyl 2-amino-5-chlorobenzoate, has been studied . This research contributes to our understanding of the properties and potential applications of these types of compounds.
Proteomics Research
Ethyl 2-amino-5-chlorobenzoate is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and chemicals like Ethyl 2-amino-5-chlorobenzoate can be used to investigate protein structure and function.
Pharmaceutical Synthesis
Methyl 2-amino-5-hydroxybenzoate, a compound related to Ethyl 2-amino-5-chlorobenzoate, has broad application prospects as an important intermediate in pharmaceutical synthesis . It has been used in the synthesis of various pharmaceutical compounds, such as benzyloxyphenyl methylaminophenol derivatives as STAT3 signaling pathway inhibitors, kainate receptors of new oxazole [4,5- c ]quinolin-4-one derivatives, potassium channel modulators and plasminogen activator .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-amino-5-chlorobenzoate are currently unknown. This compound is a biochemical reagent and is often used in proteomics research . .
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It has a molecular weight of 185.61 , and it’s soluble in methanol . These properties could influence its absorption and distribution in the body. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to temperature and oxygen exposure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-amino-5-chlorobenzoate. For instance, its storage conditions suggest that it may be sensitive to temperature and oxygen exposure . Therefore, these factors should be carefully controlled when using this compound.
properties
IUPAC Name |
ethyl 2-amino-5-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBMLMEVRIPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363939 | |
Record name | ethyl 2-amino-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63243-75-4 | |
Record name | Ethyl 2-amino-5-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63243-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-5-chloro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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